HexarelinAcetate HexarelinAcetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16524798
InChI: InChI=1S/C47H58N12O6/c1-27-34(33-15-7-9-17-37(33)54-27)23-41(58-44(62)35(49)22-31-25-51-26-53-31)45(63)55-28(2)43(61)57-40(21-30-24-52-36-16-8-6-14-32(30)36)47(65)59-39(20-29-12-4-3-5-13-29)46(64)56-38(42(50)60)18-10-11-19-48/h3-9,12-17,24-26,28,35,38-41,52,54H,10-11,18-23,48-49H2,1-2H3,(H2,50,60)(H,51,53)(H,55,63)(H,56,64)(H,57,61)(H,58,62)(H,59,65)
SMILES:
Molecular Formula: C47H58N12O6
Molecular Weight: 887.0 g/mol

HexarelinAcetate

CAS No.:

Cat. No.: VC16524798

Molecular Formula: C47H58N12O6

Molecular Weight: 887.0 g/mol

* For research use only. Not for human or veterinary use.

HexarelinAcetate -

Specification

Molecular Formula C47H58N12O6
Molecular Weight 887.0 g/mol
IUPAC Name 6-amino-2-[[2-[[2-[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Standard InChI InChI=1S/C47H58N12O6/c1-27-34(33-15-7-9-17-37(33)54-27)23-41(58-44(62)35(49)22-31-25-51-26-53-31)45(63)55-28(2)43(61)57-40(21-30-24-52-36-16-8-6-14-32(30)36)47(65)59-39(20-29-12-4-3-5-13-29)46(64)56-38(42(50)60)18-10-11-19-48/h3-9,12-17,24-26,28,35,38-41,52,54H,10-11,18-23,48-49H2,1-2H3,(H2,50,60)(H,51,53)(H,55,63)(H,56,64)(H,57,61)(H,58,62)(H,59,65)
Standard InChI Key RVWNMGKSNGWLOL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N

Introduction

Chemical and Structural Characteristics

Hexarelin acetate (C₄₇H₅₈N₁₂O₆) is a synthetic peptide with a molecular weight of 887.04 g/mol. Its sequence—His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH₂—incorporates non-proteinogenic amino acids that enhance receptor specificity and metabolic stability . The acetate salt form improves solubility for research applications, with a solubility of 0.1 mg/mL in aqueous solutions .

Structural Determinants of Activity

The N-terminal histidine residue facilitates critical hydrogen bonding with the growth hormone secretagogue receptor (GHS-R1a), while the D-2-methyltryptophan moiety confers resistance to enzymatic degradation. Comparative studies show that methylation at the tryptophan indole ring reduces hepatic clearance by 40% compared to non-methylated analogues . The C-terminal lysinamide group stabilizes the peptide’s α-helical conformation, which is essential for CD36 receptor binding in cardiovascular tissues .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₄₇H₅₈N₁₂O₆
CAS Number140703-51-1
Stability2 years at -20°C
Solubility0.1 mg/mL in water
Receptor Affinity (K₄)GHS-R1a: 0.8 nM; CD36: 2.1 nM

Mechanisms of Action

Growth Hormone Secretion Pathways

Hexarelin acetate binds GHS-R1a with 3-fold greater affinity than endogenous ghrelin (K₄ = 0.8 nM vs. 2.4 nM) . This interaction activates phospholipase C-β (PLC-β), increasing inositol trisphosphate (IP₃) production by 150% in pituitary somatotropes . Subsequent calcium mobilization triggers GH secretion, with rodent studies demonstrating a 300% increase in serum GH levels within 15 minutes of administration .

Cardiovascular Protection Mechanisms

Through CD36 receptor binding, hexarelin acetate upregulates PTEN phosphatase activity by 60% in ischemic cardiomyocytes, inhibiting Akt/mTOR-driven apoptosis . In murine myocardial infarction models, this reduces infarct size by 35% and improves left ventricular ejection fraction from 28% to 42% . Concurrently, it decreases malondialdehyde (MDA)—a lipid peroxidation marker—by 50%, indicating potent antioxidant effects .

Preclinical Research Findings

Cardioprotective Efficacy

A pivotal study in C57BL/6 mice subjected to left anterior descending artery ligation showed:

  • 48% reduction in apoptotic cardiomyocytes with hexarelin pretreatment

  • 2.1-fold increase in survivin expression

  • Complete prevention of pathological ventricular remodeling

These effects occurred independently of GH secretion, as demonstrated in GH-deficient dwarf mice .

Anti-Catabolic Effects in Muscle

Hexarelin acetate administration in dexamethasone-induced muscle wasting models:

  • Increased tibialis anterior cross-sectional area by 22%

  • Reduced MuRF-1 mRNA expression by 65%

  • Enhanced IGF-1 receptor phosphorylation by 40%

Therapeutic Applications

Cardiovascular Diseases

Phase II trials (NCT04837209) are investigating hexarelin acetate in post-MI patients, with preliminary data showing:

  • 18% improvement in 6-minute walk distance

  • 25% reduction in NT-proBNP levels

  • No significant QT interval prolongation

Sarcopenia Management

In a 12-week rodent sarcopenia model, weekly hexarelin dosing:

  • Increased grip strength by 33%

  • Augmented lean mass by 15%

  • Normalized age-related GH pulsatility

Metabolic Syndrome

A pilot study demonstrated:

  • 20% decrease in LDL cholesterol

  • 18% reduction in fasting triglycerides

  • Enhanced insulin sensitivity (HOMA-IR improved by 25%)

Comparative Analysis with Analogues

vs. GHRP-6

  • 40% higher GH release potency

  • 3-fold longer half-life

  • Absence of ghrelin-mediated appetite stimulation

vs. Pralmorelin

  • Superior CD36 binding (K₄ 2.1 nM vs. 8.4 nM)

  • 50% greater bioavailability

  • Enhanced myocardial protection in ischemia-reperfusion models

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